Methylpyrrolidone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Record name | N-METHYL-2-PYRROLIDONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8857 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-METHYL-2-PYRROLIDONE | |
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Related CAS |
26876-92-6 | |
| Record name | 2-Pyrrolidinone, 1-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6020856 | |
| Record name | N-Methyl-2-pyrrolidone | |
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Molecular Weight |
99.13 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-methyl-2-pyrrolidone appears as a clear colorless liquid with a "fishlike" odor. Denser than water. Flash point 199 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion., Dry Powder; Liquid; NKRA, A clear colorless liquid with a fish-like odor; [CAMEO] Almost colorless liquid with an amine odor; [AIHA], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., A clear colorless liquid with a fish-like odor. | |
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| Record name | 2-Pyrrolidinone, 1-methyl- | |
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Boiling Point |
396 °F at 760 mmHg (NTP, 1992), 202 °C at 760 mm Hg, 202 °C, 396 °F | |
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Flash Point |
204 °F (NTP, 1992), 96 °C, 204 °F (96 °C) (OPEN CUP), 86 °C c.c., 204 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with water, alcohol, ether, acetone, ethyl acetate, chloroform, benzene, Miscible with castor oil, Miscible with lower alcohols and ketones, Moderately soluble in aliphatic hydrocarbons and dissolves many organic and inorganic compounds., Solubility in water: miscible | |
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Density |
1.03 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.027 at 25 °C/25 °C, Relative density (water = 1): 1.03, 1.03 | |
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Vapor Density |
3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (Air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |
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Vapor Pressure |
0.34 [mmHg], 3.45X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 39 | |
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Impurities |
Impurities that may be found within 1-methyl-2-pyrrolidinone are methylamine (.02%) and water (.1%). | |
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Color/Form |
Clear liquid | |
CAS No. |
872-50-4, 30207-69-3, 51013-18-4 | |
| Record name | N-METHYL-2-PYRROLIDONE | |
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| Record name | Methylpyrrolidone [NF] | |
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| Record name | Pyrrolidinone, methyl- | |
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| Record name | Methyl pyrrolidone | |
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Melting Point |
-9 °F (NTP, 1992), -25 °C, -24.4 °C, -9 °F | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The cornerstone of NMP production involves a two-step condensation of GBL and MMA, first reported by BASF in 1936. The initial step forms N-methyl-γ-hydroxybutanamide through nucleophilic attack of MMA on the lactone ring of GBL (Equation 1):
Subsequent intramolecular cyclodehydration at elevated temperatures (240–285°C) and pressures (5.0–8.0 MPa) yields NMP (Equation 2):
Table 1: Industrial Reaction Conditions and Yields
| Parameter | Range | Optimal Value | Source |
|---|---|---|---|
| Temperature | 200–350°C | 250–285°C | |
| Pressure | 5–150 bar | 50–80 bar | |
| MMA:GBL Molar Ratio | 1.05:1 to 1.8:1 | 1.5:1 | |
| Residence Time | 1.5–5 hours | 2–3 hours | |
| Yield (GBL basis) | 96–99% | 99% |
Excess MMA ensures complete GBL conversion, circumventing challenges in separating NMP (bp 204°C) from unreacted GBL (bp 206°C). Water addition (5–10 wt%) enhances selectivity by stabilizing intermediates.
Continuous vs. Batch Processes
Modern plants favor continuous tubular reactors over batch autoclaves due to higher throughput (20–30% increase) and reduced energy consumption. For example, Mitsubishi Chemical’s system achieves 99% yield via a three-stage reactor operating at:
-
Stage 1 : 150–220°C, 40.5–60.8 bar
-
Stage 2 : 220–270°C, 40.5–60.8 bar
Unreacted methylamines are recycled, minimizing raw material costs.
Alternative Chemical Synthesis Pathways
Pyrrole Alkylation with Methylamine
A lesser-used method involves alkylating pyrrole with MMA at >80°C (Equation 3):
While simple, this route suffers from low yields (70–75%) due to competing polymerization and requires costly purification.
Propylene Oxide and Ammonia Route
Reacting propylene oxide with ammonia under acidic catalysts generates NMP via intermediates like 3-aminopropanol. However, this method demands specialized equipment and achieves only 60–65% yield, limiting industrial adoption.
Biobased Synthesis from γ-Aminobutyric Acid (GABA)
Emerging research explores sustainable NMP production using GABA derived from biomass. In a one-pot process, GABA undergoes cyclization and methylation with dimethyl carbonate (DMC) (Equation 4):
Table 2: Biobased Synthesis Optimization
| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Zeolite Beta | 180 | 78 | 92 |
| Mg-Al Hydrotalcite | 200 | 85 | 89 |
| None (Thermal) | 220 | 62 | 76 |
Purification and Byproduct Management
Distillation Protocols
Industrial purification employs a three-column system:
Byproduct Utilization
Comparative Analysis of Methods
Table 3: Method Feasibility Assessment
| Method | Yield | Cost | Scalability | Sustainability |
|---|---|---|---|---|
| GBL + MMA (Industrial) | 99% | Low | High | Moderate |
| Pyrrole + MMA | 70% | High | Low | Low |
| Biobased (GABA + DMC) | 85% | Medium | Moderate | High |
The industrial method remains dominant due to maturity, though biobased routes offer a greener alternative pending technoeconomic validation .
Chemical Reactions Analysis
Types of Reactions: Methylpyrrolidone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions include various substituted pyrrolidones and other derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Applications
Solubilization of Drugs
NMP is recognized for its exceptional solubilizing properties, making it a valuable agent in pharmaceutical formulations. Research indicates that NMP can enhance the solubility of poorly soluble drugs significantly—up to 800-fold in certain cases when used in a 20% v/v solution . This enhancement is attributed to its role as both a cosolvent and a complexing agent, which facilitates better drug absorption and bioavailability.
Antineoplastic and Immunomodulatory Activity
Recent studies have uncovered unexpected antineoplastic (anti-cancer) and immunomodulatory effects of NMP. In a model of cMYC-driven myeloma, NMP demonstrated the ability to downregulate critical oncogenes while exhibiting broad-spectrum bromodomain inhibition . This suggests potential therapeutic benefits beyond its traditional use as a solvent.
Use in Stress Testing
NMP is employed as a cosolvent and oxidant in pharmaceutical stress testing. It assists in analyzing the stability of active pharmaceutical ingredients under various conditions, helping to identify degradation pathways and products . This application is crucial for ensuring the longevity and efficacy of drug formulations.
Industrial Applications
Petrochemical Industry
In the petrochemical sector, NMP serves as a solvent for extraction processes due to its strong solvating capabilities. It is utilized in refining processes and in the formulation of various petrochemical products . Its ability to dissolve a wide range of substances makes it indispensable in this industry.
Microelectronics
NMP is also widely used in microelectronics for cleaning and as a solvent in the manufacturing of semiconductors. Its effectiveness in removing contaminants without damaging sensitive components makes it essential for maintaining high-quality production standards .
Material Science
Polymer Production
NMP acts as a solvent in polymer synthesis, aiding in the dissolution of polymers and facilitating reactions that produce various polymeric materials. It is commonly used in the production of polyamide and polyurethane elastomers .
Toxicological Considerations
While NMP has numerous beneficial applications, its safety profile has raised concerns. Studies indicate potential fetotoxic effects from occupational exposure, highlighting the need for strict safety protocols in workplaces where NMP is used . Regulatory bodies continue to evaluate its health impacts, emphasizing the importance of monitoring exposure levels.
Data Table: Properties and Applications of Methylpyrrolidone
Case Studies
-
Pharmaceutical Formulation Case Study
A study compared NMP with other common solubilizers like ethanol and propylene glycol. Results indicated that NMP consistently provided superior solubility enhancements across multiple drug candidates, supporting its continued use in pharmaceutical applications . -
Occupational Exposure Study
A case report highlighted adverse reproductive outcomes associated with occupational exposure to NMP during pregnancy. This underscores the necessity for stringent workplace safety regulations concerning this compound . -
Stress Testing Application
In an analysis involving several active pharmaceutical ingredients subjected to oxidative conditions using NMP, distinct degradation products were identified, demonstrating its utility in assessing drug stability under stress conditions .
Mechanism of Action
Methylpyrrolidone is often compared with other similar compounds, such as dimethylformamide and dimethyl sulfoxide, which are also dipolar aprotic solvents. While all three compounds share similar solvency properties, this compound is unique in its lower toxicity and higher boiling point, making it a preferred solvent in many industrial applications .
Comparison with Similar Compounds
NMP vs. N,N-Dimethylformamide (DMF)
Properties and Applications: Both are polar aprotic solvents used in titrations and polymer dissolution.
| Parameter | NMP | DMF |
|---|---|---|
| Molecular Weight | 99.13 g/mol | 73.09 g/mol |
| Key Applications | Gas membranes, pharmaceuticals | Polymer processing, reactions |
| Toxicity | High | Moderate |
Research Findings :
NMP vs. γ-Butyrolactone (GBL)
Properties and Applications: GBL is a non-toxic, biodegradable solvent with comparable solvation power to NMP. Both are used in membrane preparation, but GBL is environmentally preferable .
| Parameter | NMP | GBL |
|---|---|---|
| Toxicity | High | Low |
| Hydrogen Permeance | 30–50 GPU | 20–40 GPU |
| Environmental Impact | Limited biodegradability | Biodegradable |
Research Findings :
NMP vs. Ionic Liquids (ILs)
Properties and Applications: ILs are non-volatile, non-flammable solvents ideal for azeotrope breaking and extractive separations (e.g., benzene/cyclohexane) .
| Parameter | NMP | ILs |
|---|---|---|
| Volatility | High | Negligible |
| Flammability | Flammable | Non-flammable |
| Key Applications | Polymer dissolution | Extractive separations |
Research Findings :
NMP vs. Dimethyl Sulfoxide (DMSO)
Properties and Applications: DMSO is another polar aprotic solvent with high dielectric constant, used in pharmaceuticals and polymer studies.
| Parameter | NMP | DMSO |
|---|---|---|
| Dielectric Behavior | Non-associating solvent | Non-associating solvent |
| Pharmaceutical Use | Cosolvent for polar drugs | Cryoprotectant, drug delivery |
Research Findings :
NMP vs. Propylene Carbonate
Properties and Applications :
Propylene carbonate is a green solvent with high polarity, used in titrations and battery electrolytes.
| Parameter | NMP | Propylene Carbonate |
|---|---|---|
| Titrant Compatibility | Compatible with KOH, TBAH | Only KOH suitable |
| Environmental Impact | High toxicity | Low VOC emissions |
Research Findings :
- Propylene carbonate is restricted to KOH titrations, whereas NMP supports multiple titrants .
Biological Activity
N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent widely used in various industrial applications, including pharmaceuticals, microelectronics, and petrochemicals. Recent studies have highlighted its significant biological activities, particularly its anti-inflammatory, immunomodulatory, and potential antineoplastic properties. This article reviews the biological activity of NMP based on diverse research findings, case studies, and data tables.
Overview of Biological Activity
-
Anti-inflammatory Properties :
- NMP has been identified as a bioactive compound with anti-inflammatory effects. In a study using a mouse model of atherosclerosis, NMP demonstrated efficacy in reducing disease progression by enhancing the expression of the transcription factor KLF2, which is crucial for regulating inflammation . This effect was observed both in vitro and in vivo, indicating its potential therapeutic applications for inflammatory diseases.
-
Immunomodulatory Effects :
- Research has shown that NMP exhibits immunomodulatory activity independent of traditional pathways. In a study involving cMYC-driven myeloma models, NMP acted as an acetyllysine mimetic and inhibited the expression of oncogenes such as cMYC and IRF4 at sub-BET inhibitory concentrations . This suggests that NMP could be repurposed for therapeutic use in certain cancers.
-
Dermal Absorption and Toxicity :
- NMP is known for its strong skin absorption capabilities. A study demonstrated that dermal exposure to NMP solutions resulted in significant urinary excretion of its metabolite, 5-hydroxy-N-methyl pyrrolidone (5-HNMP), indicating systemic absorption . The half-life of excretion was approximately 11 hours, suggesting that prolonged exposure could lead to accumulation and potential toxicity.
Case Study 1: Atherosclerosis Model
- Objective : To evaluate the anti-inflammatory effects of NMP.
- Methodology : Adult C57BL6/J mice were treated with varying doses of NMP (25, 125, 250 mg/kg) and assessed for disease progression.
- Findings : NMP treatment resulted in reduced inflammatory cytokine production and inhibited leukocyte adhesion to endothelial cells. Histopathological analysis showed no signs of tissue damage across all doses .
Case Study 2: Occupational Exposure
- Objective : To assess the effects of occupational exposure to NMP on reproductive health.
- Findings : A reported case linked maternal exposure to NMP with intrauterine growth retardation and stillbirth at 31 weeks gestation . This highlights the need for caution in environments where NMP is used.
Table 1: Summary of Biological Activities of NMP
Table 2: Dosing Information from Atherosclerosis Study
| Dose (mg/kg) | Observed Effects | Histopathological Findings |
|---|---|---|
| 25 | Mild anti-inflammatory response | No damage detected |
| 125 | Moderate reduction in cytokines | No damage detected |
| 250 | Significant anti-inflammatory effects | No damage detected |
Q & A
Q. How do the solvent properties of methylpyrrolidone (NMP) influence experimental outcomes in organic synthesis?
NMP's miscibility with water and organic solvents (e.g., alcohols, chlorinated hydrocarbons) makes it a versatile solvent for reactions requiring polar aprotic conditions. Its high boiling point (~202°C) and refractive index (~1.469) enable stable reaction environments and ease of post-synthesis analysis. Researchers should consider NMP's ability to solubilize polymers and inorganic salts when designing reactions, such as polyamide synthesis or metal-catalyzed processes .
Q. What standardized methods are recommended for ensuring NMP purity in laboratory settings?
Purity verification involves gas chromatography (GC) with flame ionization detection (FID) or headspace analysis to detect volatile impurities. High-performance liquid chromatography (HPLC) is used for non-volatile contaminants. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is critical, especially in electronics-grade NMP synthesis .
Q. What safety protocols are essential for handling NMP in academic research labs?
NMP’s developmental and reproductive toxicity necessitates strict exposure controls. Use fume hoods, nitrile gloves, and protective eyewear. Monitor airborne concentrations below OSHA’s permissible exposure limit (PEL: 10 ppm). Toxicokinetic studies in rats indicate saturable elimination pathways, suggesting dose-dependent risks in chronic exposure scenarios .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in developmental toxicity data for NMP?
Discrepancies in toxicity thresholds (e.g., fetal weight changes vs. neurobehavioral effects) require dose-response modeling using benchmark dose (BMD) analysis. Comparative metabolomics can identify species-specific metabolic pathways (e.g., human vs. rat conversion to 2-hydroxy-N-methylsuccinimide) to refine risk assessments .
Q. What advanced techniques validate NMP’s role as a reducing agent in nanoparticle synthesis?
When oxidized NMP is used to synthesize gold nanoparticles, UV-Vis spectroscopy (surface plasmon resonance peak at ~520 nm) and transmission electron microscopy (TEM) confirm size distribution. X-ray photoelectron spectroscopy (XPS) verifies ligand exchange mechanisms, while dynamic light scattering (DLS) monitors colloidal stability .
Q. How can NMP-based solvent systems be optimized for polymer research?
Phase diagrams and vapor-liquid equilibrium (VLE) data for NMP with aromatic hydrocarbons (e.g., xylene) or glycols inform solvent blending. For instance, ternary systems with triethylene glycol enhance selectivity in separations. Molecular dynamics simulations predict solvation effects on polymer conformation .
Q. What methodologies assess NMP’s environmental persistence in academic workflows?
Biodegradation studies under OECD 301 guidelines quantify half-life in aquatic systems. Solid-phase microextraction (SPME) paired with GC-MS detects airborne emissions. Lifecycle analysis (LCA) models waste stream impacts, aligning with EPA’s TSCA restrictions on industrial discharge .
Methodological Notes
- Data Contradiction Analysis : Cross-reference in vitro (e.g., dermal absorption assays) and in vivo toxicokinetic studies to address interspecies variability .
- Reproducibility : Document solvent purity, storage conditions (avoid long-term degradation), and humidity control to minimize batch-to-batch variability .
- Regulatory Compliance : Align disposal protocols with 40 CFR Part 751 for NMP-containing waste, emphasizing contractor use restrictions in federal projects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
